molecular formula C27H34N4O B11188558 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11188558
M. Wt: 430.6 g/mol
InChI Key: HHTZANMKZQDCGL-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a pyrimidinone core, and additional benzyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Synthesis of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrimidinone core. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Lacks the tert-butylbenzyl group, which may affect its binding affinity and specificity.

    2-(4-Benzylpiperazin-1-yl)-5-(4-methylbenzyl)-6-methylpyrimidin-4(3H)-one: Substitutes the tert-butyl group with a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the tert-butylbenzyl and benzyl groups in 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one provides a unique steric and electronic environment, which can enhance its binding affinity and selectivity for specific biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C27H34N4O

Molecular Weight

430.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-[(4-tert-butylphenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C27H34N4O/c1-20-24(18-21-10-12-23(13-11-21)27(2,3)4)25(32)29-26(28-20)31-16-14-30(15-17-31)19-22-8-6-5-7-9-22/h5-13H,14-19H2,1-4H3,(H,28,29,32)

InChI Key

HHTZANMKZQDCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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